

Application Notes & Protocols: FFN200 Dihydrochloride for Investigating Vesicular Release Probability

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Compound of Interest

Compound Name: *FFN200 dihydrochloride*

Cat. No.: *B15073670*

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Audience: Researchers, scientists, and drug development professionals.

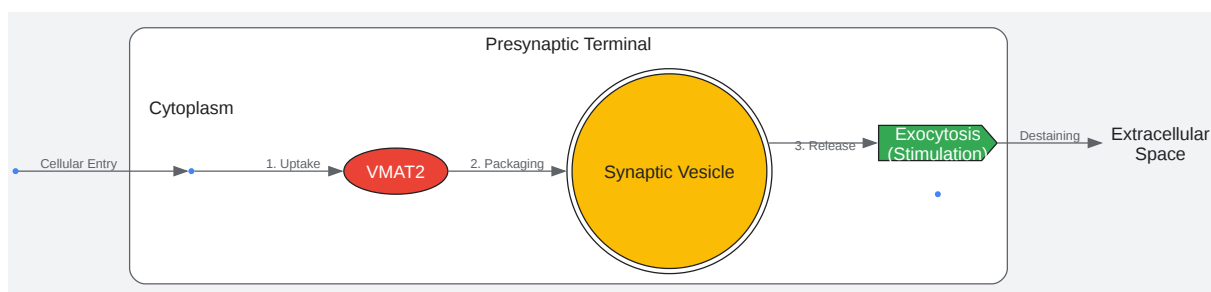
Introduction

FFN200 (Fluorescent False Neurotransmitter 200) is a powerful tool for optically monitoring monoamine neurotransmission at the level of individual presynaptic boutons.^{[1][2][3]} As a fluorescent substrate for the vesicular monoamine transporter 2 (VMAT2), FFN200 is actively packaged into synaptic vesicles within dopaminergic and other monoaminergic neurons.^{[1][2][4][5]} Upon neuronal stimulation, these vesicles fuse with the presynaptic membrane, releasing their contents, including FFN200, into the synaptic cleft. The resulting decrease in fluorescence intensity (destaining) at individual puncta can be imaged over time to provide a direct measure of vesicular release kinetics and probability.^[1]

Unlike some other fluorescent probes, FFN200's fluorescence is not pH-dependent, ensuring a constant signal during its transit through the synaptic vesicle cycle, which is beneficial for tracking both storage and release.^[6] It selectively labels monoamine exocytosis in both neuronal cell cultures and brain tissue, making it a versatile probe for a wide range of neuroscience research.^{[1][2][4]}

Mechanism of Action

The utility of FFN200 lies in its ability to hijack the natural neurotransmitter packaging and release machinery. The probe enters monoaminergic neurons and is recognized as a substrate by VMAT2, the primary transporter responsible for loading monoamines like dopamine into synaptic vesicles.[1][5] This process is driven by a proton gradient maintained by a vesicular ATPase.[7] Once loaded, FFN200 is sequestered within the vesicle lumen. When an action potential triggers calcium influx and subsequent vesicle fusion, FFN200 is released, and the fluorescence at the presynaptic terminal diminishes. This activity-dependent destaining serves as a direct proxy for neurotransmitter release.



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Mechanism of FFN200 uptake and release.

Quantitative Data Summary

The following table summarizes typical experimental parameters and findings from studies using FFN200 to investigate vesicular release.

Parameter	Typical Value / Range	Cell Type / Preparation	Notes
FFN200 Concentration	10-50 μ M	HEK cells, Midbrain Dopamine Neurons	Uptake is linear up to 50 μ M.[1]
VMAT2 Affinity (Km)	13.7 \pm 2.7 μ M	VMAT2-transfected HEK cells	Characterizes the affinity of FFN200 for the transporter.[1]
Loading Time	10 - 30 min	Acute Striatal Slices, Neuronal Cultures	Sufficient for vesicular accumulation.[8]
Washout Time	25 - 45 min	Acute Striatal Slices	Optimal for signal selectivity and reducing background. [1]
Excitation / Emission	352 nm / 451 nm	N/A	Spectral properties of the fluorophore.[1][4]
Stimulation Frequencies	0.1 Hz - 20 Hz	Acute Striatal Slices	Used to probe frequency-dependent release dynamics.[1][8][9]
Release Half-Time (t1/2)	~25 s at 10 Hz	Striatal Boutons	Kinetics are comparable to FM dye release.[1]
Release per Pulse	~17% of releasable pool	Striatal Boutons (at 0.1 Hz)	Demonstrates high release probability at low frequencies.[1][9]
Releasable Vesicle Pool	~30% of total signal	Striatal Boutons	Represents the fraction of FFN200 in VMAT2-expressing vesicles.[1]

Detailed Experimental Protocol

This protocol provides a general framework for loading cultured neurons or acute brain slices with FFN200 and measuring stimulus-evoked release.

Required Materials

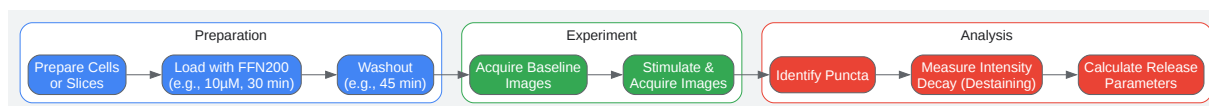
- Reagents: **FFN200 dihydrochloride**, Dimethyl sulfoxide (DMSO), Artificial cerebrospinal fluid (ACSF) or appropriate physiological saline, High Potassium (High K⁺) solution for chemical stimulation (optional).
- Cell Preparation: Primary monoaminergic neuronal culture or acute brain slices (e.g., striatum).
- Equipment: Fluorescence microscope (widefield or confocal) with appropriate filters for FFN200 (e.g., DAPI/blue channel), perfusion system, field stimulation electrode (e.g., bipolar tungsten), image acquisition software.

Step-by-Step Procedure

- FFN200 Stock Solution Preparation:
 - Dissolve **FFN200 dihydrochloride** in high-quality DMSO to create a concentrated stock solution (e.g., 10-20 mM).
 - Store aliquots at -20°C or -80°C, protected from light.
- Preparation of Cells/Slices:
 - For neuronal cultures, replace the growth medium with pre-warmed physiological saline (e.g., ACSF) before loading.
 - For acute brain slices, allow slices to recover in oxygenated ACSF for at least 1 hour before the experiment.
- FFN200 Loading:
 - Dilute the FFN200 stock solution into fresh, pre-warmed ACSF to the final desired concentration (e.g., 10 μM).

- Incubate the cells or slices in the FFN200-containing solution for the desired loading period (e.g., 30 minutes at 32-35°C).[8] This step should be performed in the dark.
- Washout:
 - After loading, transfer the preparation to a recording chamber and perfuse with fresh, FFN200-free ACSF.
 - Wash for a minimum of 25-45 minutes to remove extracellular and non-specifically bound probe, ensuring optimal signal-to-noise.[1]
- Image Acquisition - Baseline:
 - Using the fluorescence microscope, locate the region of interest (e.g., striatal dopamine axons).
 - Acquire a series of baseline images for several minutes before stimulation to establish a stable signal and measure any photobleaching.
- Stimulation and Release Imaging:
 - Initiate stimulation. This can be achieved via:
 - Electrical Field Stimulation: Apply current pulses using a bipolar electrode at a defined frequency and duration (e.g., 300 pulses at 15 Hz).[1]
 - Chemical Stimulation: Perfuse the chamber with a high K⁺ solution to induce depolarization.
 - Continuously acquire images throughout the stimulation period and for several minutes after to monitor the fluorescence decay (destaining).
- Data Analysis:
 - Identify individual fluorescent puncta (representing presynaptic boutons).
 - Measure the mean fluorescence intensity of each punctum over time.

- Correct for photobleaching using data from non-stimulated control regions or pre-stimulation baseline.
- The rate and extent of fluorescence decay are proportional to the rate and amount of vesicular release. The release probability can be inferred from the fractional fluorescence loss per stimulus.[8]



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Experimental workflow for FFN200 imaging.

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